2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
2-(Benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a fused heterocyclic compound characterized by a pyrimidoindole core substituted with a benzylthio group at position 2 and a methyl group at position 2. Its structure combines a pyrimidine ring fused to an indole system, creating a planar aromatic framework that facilitates interactions with biological targets.
For example, highlights the use of S-benzylisothiourea hydrochloride in generating 2-(benzylthio)-6-oxo-1,6-dihydropyrimidines under optimized conditions, suggesting a plausible pathway for the target compound .
Properties
IUPAC Name |
2-benzylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-21-17(22)16-15(13-9-5-6-10-14(13)19-16)20-18(21)23-11-12-7-3-2-4-8-12/h2-10,19H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTFXQXAGARZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzylthiol with 3-methyl-2-cyanopyridine in the presence of a base such as sodium hydride can lead to the formation of the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For instance, oxidation of the benzylthio group can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions. Reduction of the compound can result in the formation of the corresponding amine. Substitution reactions can introduce different functional groups at the 2-position, leading to a variety of derivatives with potentially different biological activities .
Scientific Research Applications
2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has shown promise as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. Studies have demonstrated its cytotoxic activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 .
In addition to its anticancer properties, this compound has also been investigated for its potential use as an organoelectronic material. Its unique structure and electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of 2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. In cancer cells, it is believed to exert its effects by inducing apoptosis, a process of programmed cell death. This is achieved through the activation of caspases and the disruption of mitochondrial function, leading to cell death .
The compound may also interact with various signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. By inhibiting these pathways, it can effectively reduce the growth and spread of cancer cells .
Comparison with Similar Compounds
Table 1: Substituent Profiles of Selected Pyrimido[5,4-b]indole Derivatives
Key Observations :
- Position 2 : The benzylthio group in the target compound contrasts with phenacylthio (e.g., 3-(4-chlorophenyl)-2-phenacylsulfanyl- [...] in ) and acetic acid derivatives (e.g., 47a in ). Benzylthio provides moderate lipophilicity, whereas phenacylthio introduces ketone functionality for hydrogen bonding .
- Position 3: Methyl substitution (target compound) vs. phenyl or halogenated aryl groups (e.g., 3-(4-chlorophenyl) in ).
- Position 5 : The target compound lacks a substituent here, but analogs with alkyl chains (e.g., 5-dodecyl in ) show improved membrane permeability and TLR4 selectivity .
Biological Activity
The compound 2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 286.36 g/mol. The structure features a pyrimidoindole core with a benzylthio substituent that contributes to its unique biological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against various human cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation in several cancer models.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.95 | Induction of apoptosis; cell cycle arrest |
| MCF-7 | 1.20 | Inhibition of proliferation |
| A549 | 1.50 | Modulation of signaling pathways |
| HepG2 | 1.75 | Activation of caspases |
Data sourced from various studies on similar compounds in the pyrimidoindole class.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Tyrosinase Activity : The compound has been noted for its ability to inhibit tyrosinase, an enzyme crucial for melanin production. This activity suggests potential applications in treating hyperpigmentation disorders.
- Apoptosis Induction : Flow cytometry analyses indicate that the compound can induce apoptotic pathways in cancer cells, leading to increased cell death rates.
- Cell Cycle Arrest : The compound has been observed to block the cell cycle at the sub-G1 phase, preventing cancer cell proliferation.
Study 1: Anticancer Efficacy in HeLa Cells
A study conducted on HeLa cells demonstrated that treatment with this compound led to significant apoptosis as measured by Annexin V staining. The IC50 value was determined to be 0.95 µM , indicating potent efficacy against cervical cancer cells.
Study 2: Tyrosinase Inhibition
In a separate investigation focusing on skin-related applications, the compound exhibited strong inhibition of both intracellular and extracellular tyrosinase activity in B16F10 murine melanoma cells. The results showed that at concentrations as low as 10 µM , there was a significant reduction in melanin synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
